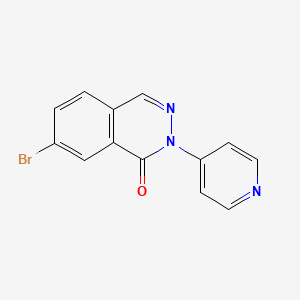
7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a pyridine ring in its structure suggests that it may exhibit unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophthalic anhydride and 4-aminopyridine.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetic acid. The mixture is heated to facilitate the formation of the phthalazinone ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Automated Purification Systems: Advanced purification systems are employed to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Reagents such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Catalysts: Palladium or copper catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: It may find applications in the development of new materials with unique properties.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine atom and pyridine ring can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Pyridin-4-yl)phthalazin-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-2-(pyridin-4-yl)phthalazin-1(2H)-one: The chlorine atom may impart different chemical properties compared to the bromine atom.
7-Methyl-2-(pyridin-4-yl)phthalazin-1(2H)-one: The methyl group may affect the compound’s steric and electronic properties.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
生物活性
7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one is a heterocyclic compound belonging to the phthalazinone family. Its unique structure, characterized by a bromine atom at the 7th position and a pyridine ring at the 2nd position, imparts significant biological activity, particularly as an enzyme inhibitor. This article reviews the compound's biological activities, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may influence binding affinity to biological targets.
- Pyridine Ring : Contributes to the compound’s interaction with various receptors and enzymes.
Enzyme Inhibition
This compound has shown notable enzyme inhibition properties, particularly against targets involved in cancer proliferation and other diseases.
- VEGFR-2 Inhibition : Studies indicate that this compound exhibits significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. This inhibition suggests potential applications in cancer therapy .
- Topoisomerase II Inhibition : The compound has been evaluated for its ability to inhibit topoisomerase II, an essential enzyme for DNA replication. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 and Hep G2 .
- Antimicrobial Activity : Recent research has highlighted its antimicrobial properties, showing effectiveness against several bacterial strains, indicating its potential use in treating infections .
Case Studies
A series of studies have explored the biological activity of this compound:
- Anticancer Activity : In one study, derivatives of phthalazinones were tested against human tumor cell lines, revealing that compounds similar to this compound exhibited enhanced anticancer properties due to their structural modifications .
- In Vivo Studies : Animal models have shown that the compound can significantly reduce tumor sizes when administered at specific dosages, further supporting its therapeutic potential .
Comparative Analysis with Other Phthalazinones
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phthalazin-1(2H)-one | Basic structure without substitutions | Parent compound with different reactivity |
| 5-Bromo-phthalazin-1(2H)-one | Bromine at the 5th position | Potential anticancer properties |
| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one | Contains isoxazole moiety | Enhanced BRD4 inhibitory activity |
| This compound | Bromine at 7th position & pyridine ring | Notable enzyme inhibition and anticancer activity |
特性
分子式 |
C13H8BrN3O |
|---|---|
分子量 |
302.13 g/mol |
IUPAC名 |
7-bromo-2-pyridin-4-ylphthalazin-1-one |
InChI |
InChI=1S/C13H8BrN3O/c14-10-2-1-9-8-16-17(13(18)12(9)7-10)11-3-5-15-6-4-11/h1-8H |
InChIキー |
WQNHABRZHVVOHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















